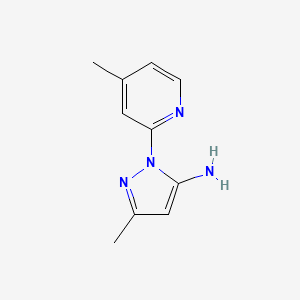

3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

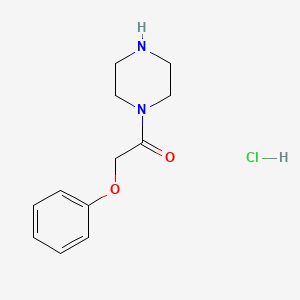

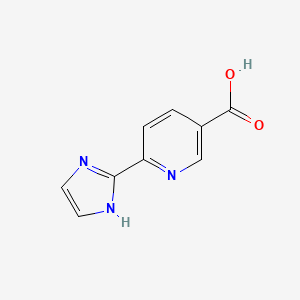

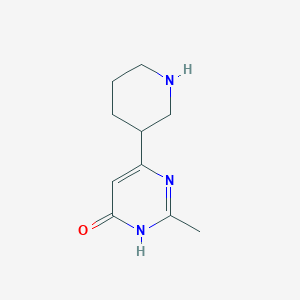

Piperidines and pyridines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

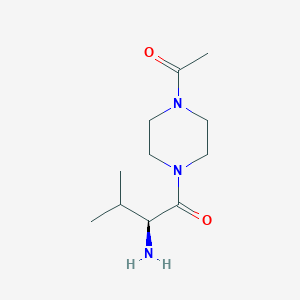

The synthesis of piperidine derivatives has been a topic of interest in recent years . The literature suggests various methods for the synthesis of these compounds, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound is based on structures generated from information available in databases. For example, a similar compound, 3-Methyl-1-{(E)-[1-(4-methylpyridin-2-yl)ethylidene]amino}thiourea, features an almost planar imine (E configuration, C3N) core flanked by thiourea (CN2S) and methylpyridyl (C5N) residues .Chemical Reactions Analysis

The chemical reactions involving similar compounds like piperidines and pyridines have been studied extensively. These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

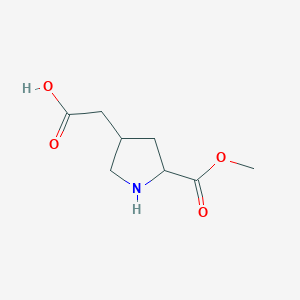

The physical and chemical properties of a compound depend on its molecular structure. For instance, piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural characterization of pyrazole derivatives, including those structurally related to 3-methyl-1-(4-methylpyridin-2-yl)-1H-pyrazol-5-amine. One study focused on the synthesis, characterization, X-ray crystal study, and bioactivities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research highlighted the importance of pyrazole derivatives in medicinal chemistry due to their significant biological activities (A. Titi et al., 2020).

Structural Characterization of Polymorphs

Another study explored the structural characterization of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles. It provided insights into the crystalline forms of these compounds, which are crucial for understanding their chemical behavior and potential applications in various fields, including pharmaceuticals (Denise Böck et al., 2020).

Development of Imaging Agents

Research on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide highlighted its potential as a new positron emission tomography (PET) agent for imaging the IRAK4 enzyme in neuroinflammation. This work underscores the role of pyrazole derivatives in the development of diagnostic tools for neurological conditions (Xiaohong Wang et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have also been evaluated for their inhibitory action towards the corrosion of pure iron in acidic media. This research contributes to the understanding of how these compounds can serve as efficient corrosion inhibitors, potentially applicable in industrial processes to protect metals from degradation (A. Chetouani et al., 2005).

Molecular Structure and Reactivity

Studies on the molecular structure and reactivity of pyrazole derivatives, including hydrogen-bonded chains and sheets in specific derivatives, provide valuable insights into the properties that make these compounds suitable for various scientific applications, ranging from materials science to pharmaceutical development (J. Portilla et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various proteins and receptors, influencing their function .

Mode of Action

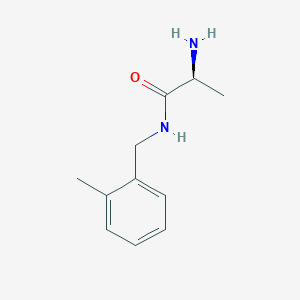

It’s suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, a similar compound, 2- (dimethylamino)-2- [ (4-methylphenyl)methyl]-1- [4- (morpholin-4-yl)phenyl]butan-1-one, has been classified under the CLP Regulation, ensuring that the hazards presented by chemicals are clearly communicated to workers and consumers in the European Union through classification and labelling of chemicals .

Future Directions

The future directions in the study of such compounds could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, as this is an important task of modern organic chemistry . Additionally, the discovery and biological evaluation of potential drugs containing piperidine moiety could be another area of focus .

properties

IUPAC Name |

5-methyl-2-(4-methylpyridin-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-4-12-10(5-7)14-9(11)6-8(2)13-14/h3-6H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPDBCSUDFMIBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2C(=CC(=N2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B3217190.png)

![2-[2-(4-Hydroxyphenyl)phenyl]acetic acid](/img/structure/B3217235.png)

![alpha-D-Galactopyranoside, 4-nitrophenyl 2-(acetylamino)-2-deoxy-3-O-[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-beta-D-glucopyranosyl]-](/img/structure/B3217250.png)

![1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine](/img/structure/B3217266.png)

![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)-N-methylethanamine](/img/structure/B3217269.png)

![2-amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3217270.png)

![(1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL)methylamine oxalate](/img/structure/B3217280.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-amine](/img/structure/B3217282.png)